4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
Overview
Description
Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification using ethanol and a carboxylic acid derivative.
Formyl Group: The formyl group is typically introduced through a Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Carboxylic Acid Group: The carboxylic acid group can be introduced by hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-(Carboxy)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid.
Reduction: 4-(Ethoxycarbonyl)-5-hydroxymethyl-3-methyl-1h-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its functional groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by functional group modifications.
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Formation of the Pyrrole Ring:
Starting Materials: Acetylacetone and ethyl acetoacetate.
Reaction Conditions: These compounds undergo a Paal-Knorr synthesis in the presence of an acid catalyst such as hydrochloric acid to form the pyrrole ring.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile intermediate.
Comparison with Similar Compounds
- 4-(Methoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
- 4-(Ethoxycarbonyl)-3-methyl-1h-pyrrole-2-carboxylic acid
Comparison:
- Functional Groups: The presence of different ester groups (ethoxycarbonyl vs. methoxycarbonyl) can influence the reactivity and solubility of the compounds.
- Reactivity: The additional formyl group in 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid provides more sites for chemical modification compared to compounds lacking this group.
- Applications: The unique combination of functional groups in this compound makes it particularly useful in synthetic chemistry and drug development.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethoxycarbonyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(15)7-5(2)8(9(13)14)11-6(7)4-12/h4,11H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGWGYWHJLNRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280566 | |
Record name | 4-(ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-14-6 | |
Record name | NSC17442 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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